![molecular formula C64H72N4O20Rh2 B1149724 Tetrakis[N-ftaloil-(S)-tert-leucinato] bis(acetato de etilo) dirhodio(II) Adducto CAS No. 154090-43-4](/img/structure/B1149724.png)

Tetrakis[N-ftaloil-(S)-tert-leucinato] bis(acetato de etilo) dirhodio(II) Adducto

Descripción general

Descripción

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct is a useful research compound. Its molecular formula is C64H72N4O20Rh2 and its molecular weight is 1423.08. The purity is usually 95%.

BenchChem offers high-quality Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Transformaciones asimétricas de carbenos

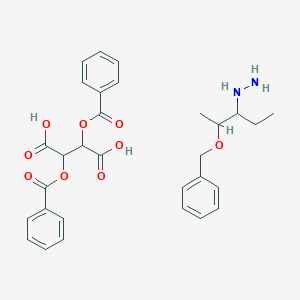

Este compuesto se ha utilizado como catalizador para transformaciones asimétricas de carbenos de compuestos α-diazo carbonílicos {svg_1} {svg_2}. Este proceso ha experimentado un progreso notable en la última década {svg_3}.

Ciclopropanación

El compuesto se ha utilizado en procesos de ciclopropanación {svg_4}. Esta es una reacción química en la que un carbeno se convierte en un ciclopropano.

Inserción C–H

El compuesto ha sido particularmente efectivo en inserciones C–H intramoleculares {svg_5}. Este es un tipo de reacción en la que se forma un enlace carbono-hidrógeno mediante la inserción de un carbeno en un enlace C–H.

Doble inserciones C–H intramoleculares

El compuesto también se ha utilizado en dobles inserciones C–H intramoleculares {svg_6}. Esta es una versión más compleja del proceso de inserción C–H, que implica dos inserciones.

Inserciones C–H aromáticas enantiotópicamente selectivas

El compuesto se ha utilizado en inserciones C–H aromáticas enantiotópicamente selectivas {svg_7}. Este es un proceso en el que uno de dos grupos idénticos en una molécula se transforma preferentemente.

Cicloadiciones 1,3-dipolares intermoleculares

El compuesto se ha utilizado en cicloadiciones 1,3-dipolares intermoleculares mediante la generación de iluros de éster-carbonilo {svg_8}. Este es un tipo de reacción orgánica en la que un 1,3-dipolo se agrega a un dipolarófilo para formar un anillo de cinco miembros.

Reacomodos [2,3]-sigmatrópicos

El compuesto se ha utilizado en reordenamientos [2,3]-sigmatrópicos mediante la formación intramolecular de iluros de oxonio alílicos o propargílicos {svg_9}. Este es un tipo de reacción pericíclica en la que un sustituyente se mueve de una parte de un sistema π a otra parte del mismo sistema.

Síntesis de carboxilatos de dirhodio(II) quirales

El compuesto se ha utilizado en la síntesis de carboxilatos de dirhodio(II) quirales {svg_10}. Estos son compuestos que incorporan N-ftaloyl-(S)-aminoácidos como ligandos puente {svg_11}.

Mecanismo De Acción

Target of Action

It is known that dirhodium complexes are often used as catalysts in various chemical reactions .

Mode of Action

Dirhodium complexes are generally known to act as catalysts in chemical reactions, facilitating the transformation of certain molecules into others .

Biochemical Pathways

As a catalyst, it likely plays a role in facilitating specific chemical reactions, but the exact pathways would depend on the reactants involved .

Pharmacokinetics

As a catalyst, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context in which it’s used .

Result of Action

As a catalyst, it would facilitate specific chemical reactions, with the results depending on the reactants and conditions .

Action Environment

Like all catalysts, its effectiveness could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

The exact details of its action would likely depend on the specific context in which it is used .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct plays a crucial role in biochemical reactions, particularly in the catalysis of carbene transformations. It interacts with various enzymes and proteins, acting as a catalyst to enhance the reactivity and selectivity of these reactions. The compound’s chiral nature allows it to induce enantioselectivity, which is essential for producing optically pure compounds. The interactions between Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct and biomolecules are primarily based on coordination chemistry, where the dirhodium center binds to substrates and facilitates their transformation .

Cellular Effects

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can affect the production of reactive intermediates, which in turn can modulate signaling pathways and gene expression. Additionally, the compound’s ability to catalyze specific reactions can impact cellular metabolism by altering the flux of metabolic pathways. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Molecular Mechanism

The molecular mechanism of Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct involves its interaction with substrates through coordination to the dirhodium center. This interaction facilitates the formation of reactive intermediates, such as carbenes, which can undergo various transformations. The compound’s chiral ligands play a vital role in inducing enantioselectivity, ensuring that the reactions produce optically pure products. The dirhodium center can also interact with enzymes, either inhibiting or activating them, depending on the specific reaction conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its catalytic activity may decrease over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its catalytic properties for significant durations, although some degradation may occur, affecting its overall efficacy .

Dosage Effects in Animal Models

The effects of Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct in animal models vary with different dosages. At lower doses, the compound can effectively catalyze reactions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential disruptions to normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct is involved in various metabolic pathways, primarily through its role as a catalyst in carbene transformations. The compound interacts with enzymes and cofactors to facilitate these reactions, impacting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in metabolic processes and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is crucial for its efficacy as a catalyst and its potential therapeutic applications .

Subcellular Localization

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its catalytic activity and its interactions with cellular biomolecules .

Propiedades

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4/t4*10-;;/m1111../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTSLZCQKKXVQL-MYHKTDPMSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56N4O16Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1246.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154090-43-4 | |

| Record name | Rhodium, tetrakis[μ-[α-(1,1-dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetato-κO2:κO2′]]di-, (Rh-Rh), stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154090-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)